molecular formula C20H22N4OS B2627823 4-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1797244-37-1

4-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2627823
CAS No.: 1797244-37-1
M. Wt: 366.48
InChI Key: DCCVPHMDLWHXHV-UHFFFAOYSA-N
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Description

Introduction

Structural Identification and Nomenclature

The compound 4-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide features a complex architecture combining multiple heterocyclic systems. Its IUPAC name systematically describes the following components:

  • Thiophene-2-carboxamide core : A five-membered aromatic ring with sulfur at position 1, a carboxamide group at position 2, and a methyl substituent at position 4.
  • Ethyl linker : Connects the thiophene carboxamide to a tetrahydroindazole moiety.
  • 4,5,6,7-Tetrahydro-1H-indazol-1-yl group : A partially saturated bicyclic system with a pyridin-4-yl substituent at position 3.
Table 1: Key Structural and Molecular Properties
Property Value/Description
CAS Number 1797715-50-4
Molecular Formula C₁₉H₂₀N₄OS
Molecular Weight 352.4533 g/mol
SMILES Notation O=C(c1cscc1)NCCn1nc(c2c1CCCC2)c1ccncc1

The molecular formula (C₁₉H₂₀N₄OS) reflects 19 carbon atoms, 20 hydrogens, 4 nitrogens, 1 oxygen, and 1 sulfur. The SMILES string highlights the connectivity: the thiophene ring (c1cscc1) is bonded to a carbonyl group (O=C), followed by an ethyl linker (NCCn) connecting to the tetrahydroindazole system (nc(c2c1CCCC2)) and a pyridin-4-yl group (c1ccncc1) .

Historical Development in Heterocyclic Scaffold Design

The design of this compound aligns with the broader paradigm of scaffold hopping , a strategy introduced in 1999 to generate structurally novel compounds with retained bioactivity . Key milestones in its development include:

  • Core Modifications : Replacement of traditional benzene rings with saturated indazole scaffolds to enhance metabolic stability. The tetrahydroindazole moiety reduces planarity, potentially improving solubility and reducing off-target interactions .
  • Linker Optimization : The ethyl spacer balances conformational flexibility and rigidity, enabling optimal interaction with biological targets while maintaining synthetic accessibility .
  • Peripheral Substituents : Introduction of the pyridin-4-yl group leverages nitrogen’s electron-donating properties to modulate electronic interactions in medicinal or materials contexts .
Table 2: Evolution of Heterocyclic Scaffolds
Era Scaffold Type Innovation in Target Compound
Pre-2000 Simple aromatics Benzene, pyridine
Post-2000 Partially saturated cores Tetrahydroindazole for stability
2010s Hybrid systems Thiophene-indazole-pyridine fusion

The shift toward hybrid systems, as seen in this compound, addresses limitations of early scaffolds, such as poor bioavailability and synthetic complexity .

Significance in Medicinal Chemistry and Materials Science

Medicinal Chemistry
  • Enzyme Inhibition : The indazole moiety is known to inhibit kinases and phosphodiesterases, while the pyridinyl group enhances binding affinity through hydrogen bonding .
  • Anticancer Potential : Analogous compounds with thiophene-carboxamide structures exhibit antiproliferative effects in cancer cell lines by disrupting microtubule assembly .
Materials Science
  • Conjugated Systems : The thiophene-pyridine-indazole ensemble offers a conjugated π-system for charge transport in organic semiconductors.
  • Synthetic Accessibility : Commercial availability of precursors like 2-cyanopyridine ($8/1g) and 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde ($7/100mg) facilitates scalable synthesis .
Table 3: Applications by Discipline
Field Application Example Relevance of Target Compound
Medicinal Chemistry Kinase inhibitor development Tetrahydroindazole enhances selectivity
Materials Science Organic field-effect transistors Conjugated thiophene aids conductivity

Properties

IUPAC Name

4-methyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-14-12-18(26-13-14)20(25)22-10-11-24-17-5-3-2-4-16(17)19(23-24)15-6-8-21-9-7-15/h6-9,12-13H,2-5,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCVPHMDLWHXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : The compound consists of a thiophene ring linked to an indazole moiety, which is further substituted with a pyridine group and a carboxamide functional group.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. A study reported that related indazole derivatives exhibited IC50 values ranging from 9.3 nM to 77.4 nM against different tumor cell lines, indicating potent antiproliferative effects .

The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, some derivatives have been shown to inhibit the FGFR (Fibroblast Growth Factor Receptor) pathway with IC50 values less than 4.1 nM . This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the chemical structure influence biological activity. For instance:

  • Pyridine Substitution : The presence of a pyridine ring has been linked to enhanced binding affinity and selectivity for certain biological targets.
  • Indazole Moiety : Variations in the indazole structure can lead to significant differences in pharmacological profiles, including altered potency against specific cancer types.

Data Table: Biological Activity Overview

Compound VariantCell Line TestedIC50 Value (nM)Mechanism of Action
Variant ASNU1677.4FGFR Inhibition
Variant BKG125.3ERK1/2 Pathway Inhibition
Variant CHT2920Dual Mechanism

Case Study 1: Anticancer Efficacy

In a clinical evaluation involving patients with BRAFV600-mutant melanoma, a derivative similar to this compound was administered at doses up to 400 mg twice daily. The results indicated well-tolerated treatment with significant antitumor activity .

Case Study 2: Enzymatic Inhibition

Another study focused on the enzymatic activity of related compounds against FGFR and ERK pathways. Compounds were evaluated for their inhibitory effects, demonstrating promising results with IC50 values indicating strong enzymatic inhibition .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydroindazole have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The presence of the pyridine and thiophene moieties in this compound may enhance its binding affinity to specific targets involved in cancer progression, such as protein kinases and transcription factors .

Neurological Applications
The indazole framework is known for its neuroprotective effects. Compounds related to 4-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds may modulate neurotransmitter systems or inhibit neuroinflammatory pathways .

Antimicrobial Properties
The thiophene component is often associated with antimicrobial activity. Studies have demonstrated that similar thiophene-containing compounds can exhibit antibacterial and antifungal effects. This suggests that the target compound may also possess antimicrobial properties worth exploring further through in vitro and in vivo studies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Key modifications to the molecular structure can lead to enhanced efficacy and reduced toxicity. For example:

Structural ModificationEffect on Activity
Methyl group at position 4Increases lipophilicity and cellular uptake
Variation in the pyridine substitutionAlters binding affinity to target proteins
Changes in the thiophene ringModifies electronic properties affecting reactivity

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Inhibition of Protein Kinases
    A study demonstrated that similar indazole derivatives effectively inhibited specific protein kinases involved in tumor growth. The mechanism was attributed to competitive binding at the ATP site, suggesting a similar potential for this compound .
  • Neuroprotective Effects
    Research involving related compounds indicated significant neuroprotective effects against oxidative stress-induced neuronal death. The findings suggest that the compound could be a lead candidate for developing treatments for neurodegenerative disorders .
  • Antimicrobial Testing
    Preliminary testing of structurally similar thiophene derivatives showed promising results against various bacterial strains. These findings warrant further investigation into the antimicrobial properties of this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step approach:

Core scaffold preparation : Synthesize the tetrahydroindazole ring via cyclocondensation of hydrazine derivatives with cyclic ketones, followed by functionalization at the 3-position with pyridine .

Thiophene-carboxamide linkage : Couple the indazole intermediate with 4-methylthiophene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane .

Ethyl linker introduction : React the intermediate with bromoethylamine or similar alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) .

  • Key considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (eluent: CH₂Cl₂/EtOAc gradient) .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical workflow :

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to confirm >95% purity .
  • Structural confirmation :
  • ¹H/¹³C NMR : Assign peaks for pyridine (δ ~8.5 ppm, doublet), tetrahydroindazole (δ ~2.6–3.1 ppm, multiplet), and thiophene (δ ~6.7–7.2 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H⁺] calculated vs. observed mass error <2 ppm) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Solubility : Test in DMSO (stock solution >10 mM) and aqueous buffers (e.g., PBS at pH 7.4). If precipitation occurs, use co-solvents like PEG-400 .
  • Stability : Perform accelerated stability studies (e.g., 24-hour incubation at 37°C in PBS/DMSO) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Key modifications :

  • Pyridine substitution : Replace pyridin-4-yl with pyridin-3-yl to assess impact on target binding .
  • Indazole ring saturation : Compare activity of tetrahydroindazole vs. fully aromatic indazole derivatives .
    • Experimental design :

Synthesize analogs with systematic structural variations.

Test in target-specific assays (e.g., kinase inhibition) and correlate activity with electronic (Hammett σ) and steric (Taft Es) parameters .

Q. What strategies resolve discrepancies in biological activity between computational predictions and experimental data?

  • Case study : If docking simulations predict strong binding but in vitro assays show weak activity:

Validate binding mode : Use molecular dynamics simulations to assess conformational flexibility of the tetrahydroindazole ring .

Solubility correction : Adjust assay conditions to ensure compound solubility (e.g., reduce DMSO concentration to <0.1%) .

  • Data interpretation : Cross-reference with NMR titration experiments to confirm target engagement .

Q. How can metabolic stability be improved for in vivo studies?

  • Metabolic hotspots : Identify labile sites (e.g., amide bond, pyridine ring) via microsomal stability assays .
  • Mitigation strategies :

  • Isosteric replacement : Substitute the amide with a sulfonamide or urea group .
  • Deuterium incorporation : Replace hydrogen atoms at metabolic soft spots (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation .

Q. What computational tools predict regioselectivity in derivative synthesis?

  • Tools :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring .
  • Machine learning : Train models on existing reaction datasets to predict coupling efficiencies for novel analogs .
    • Validation : Compare predicted vs. experimental yields for Suzuki-Miyaura cross-coupling reactions at the thiophene 5-position .

Methodological Notes

  • Synthesis optimization : Use anhydrous solvents (e.g., CH₂Cl₂, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates .
  • Data contradiction analysis : Replicate conflicting experiments under standardized conditions (e.g., same batch of reagents, identical instrumentation) and apply statistical tests (e.g., ANOVA) to identify outliers .

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